

discovery and synthesis of Speciogynine-d3

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Compound Focus: Speciogynine-d3

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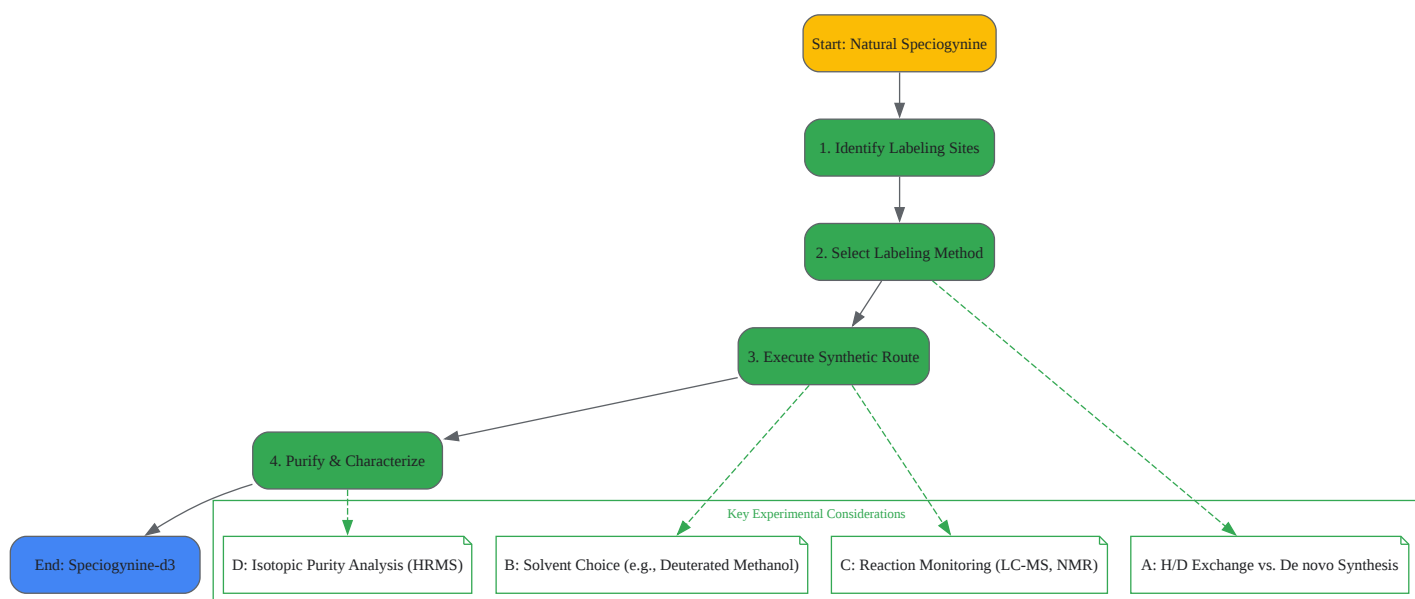
Technical Profile of Speciogynine

Speciogynine is a primary diastereomer of the major kratom alkaloid Mitragynine, and its characterization is a prerequisite for any synthetic work on its deuterated forms [1] [2].

Property	Technical Description
IUPAC Name	Methyl (4aR,7aR,12bS,13aR)-4a,5,6,7,7a,12b,13,13a-octrahydro-10-methoxy-13a-methyl-8H-4,13-ethenopyrano[3',4':6,7]indolo[2,3-a]quinolizine-3-carboxylate [2]
Absolute Configuration	C-3: S ; C-15: S ; C-20: R [2]
Classification	Corynanthe-type monoterpene indole alkaloid [2]
Natural Source	<i>Mitragyna speciosa</i> (Korth.) Havil. leaves [1] [2]
Typical Concentration	Varies by chemotype; one study found 7.94 ± 0.83 – 11.55 ± 0.18 mg/g in US-grown 'Rifat' plants [1]
Analytical Method (from literature)	Ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) [1]

Proposed Workflow for Deuterium Labeling

While a direct synthesis protocol for **Speciogynine-d3** is not published, deuterium labeling typically targets metabolically vulnerable sites. The proposed workflow outlines a conceptual approach based on the known metabolism of related kratom alkaloids [3].



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*Conceptual workflow for synthesizing **Speciogynine-d3**, outlining key stages from identification of labeling sites to final purification and analysis.*

Detailed Methodological Considerations

- **Identifying Labeling Sites:** The most probable targets for deuterium incorporation are the **methoxy groups (-OCH₃)**, as metabolism of related alkaloids like Mitragynine involves O-demethylation at the C-9 and C-17 positions [3]. Replacing the hydrogen atoms in these methyl groups with deuterium (creating -OCD₃) would yield the -d₃ analog.
- **Selecting a Labeling Method:** A plausible route is **H/D exchange** on a Speciogynine precursor or through **de novo synthesis** where a deuterated methylating agent (e.g., CD₃I) is used in a late-stage reaction to introduce the labeled methoxy group [3].
- **Purification and Characterization:** The final product requires rigorous purification (e.g., preparative HPLC) and characterization. **High-Resolution Mass Spectrometry (HRMS)** is essential to confirm the mass shift and **Nuclear Magnetic Resonance (NMR) spectroscopy**, particularly ²H-NMR, is critical to verify the location and isotopic purity of the deuterium atoms.

Experimental Protocol Outline

This general protocol is inferred from standard laboratory practices for deuterium labeling and natural product characterization.

- **Isolation of Natural Speciogynine (Reference Standard)**
 - **Extraction:** Perform extraction of dried, powdered *Mitragyna speciosa* leaves using an appropriate solvent (e.g., chloroform or methanol) [1].
 - **Purification:** Use techniques like liquid-liquid partitioning, column chromatography, and preparative HPLC to isolate Speciogynine [1].
 - **Characterization:** Confirm the identity and purity of the isolated Speciogynine using UPLC-HRMS and 1D/2D NMR spectroscopy, comparing data against published values [1] [2].
- **Deuteration Reaction (Conceptual)**
 - **Reaction Setup:** Dissolve Speciogynine (or a suitable precursor) in an anhydrous, aprotic solvent under an inert atmosphere.
 - **Deuteration:** Add a large excess of deuterated methylating agent (e.g., CD₃I). The reaction may require a strong base to deprotonate the hydroxyl group first.

- **Monitoring:** Monitor the reaction progress by analytical LC-MS for the appearance of the mass-shifted product.
- **Purification and Analysis of Speciogynine-d3**
 - **Work-up and Purification:** After reaction completion, quench, concentrate, and purify the crude product using preparative HPLC.
 - **Final Characterization:** Analyze the final product with HRMS to confirm the +3 amu mass shift and $\geq 99\%$ isotopic purity. Use $^1\text{H-NMR}$ to observe the disappearance of the proton signal from the original methyl group and $^2\text{H-NMR}$ to confirm deuterium incorporation.

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